Advair
Description
Structure
2D Structure
Properties
CAS No. |
136112-01-1 |
|---|---|
Molecular Formula |
C50H68F3NO9S |
Molecular Weight |
916.1 g/mol |
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate;2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]phenol |
InChI |
InChI=1S/C25H31F3O5S.C25H37NO4/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4;27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3;3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/t13-,15+,16+,18+,19+,22+,23+,24+,25+;/m1./s1 |
InChI Key |
YYAZJTUGSQOFHG-RZFXJYHSSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Seretide; Fluticasone/Salmeterol; Advair; Adoair; |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Individual Components
Fluticasone (B1203827) Propionate (B1217596): Mechanistic Insights
The anti-inflammatory actions of fluticasone propionate are initiated by its binding to the intracellular glucocorticoid receptor. aai.org This interaction triggers a cascade of events that modulate gene expression, ultimately leading to the suppression of inflammatory responses. aai.org
Glucocorticoid Receptor Binding Kinetics and Affinity
Fluticasone propionate demonstrates a high affinity and selectivity for the glucocorticoid receptor. nih.govnih.govtandfonline.comnih.govguidetopharmacology.org Studies evaluating the binding characteristics of FP to the human GR have provided detailed insights into its interaction profile. nih.govtandfonline.comnih.gov
Association and Dissociation Rate Constants
Kinetic studies have shown that fluticasone propionate exhibits a high association rate constant and a distinctly lower dissociation rate constant when binding to the human glucocorticoid receptor compared to some other corticosteroids. nih.govtandfonline.comnih.govnih.gov This combination results in a stable and long-lasting receptor-ligand complex. tandfonline.comnih.gov The calculated half-life of the FP-receptor complex has been reported to be greater than 10 hours, which is longer than that of several other corticosteroids, such as budesonide (B1683875), beclomethasone-17-monopropionate, and triamcinolone (B434) acetonide. nih.gov This prolonged retention time at the receptor level contributes to its sustained pharmacological effect. nih.govtandfonline.com
Relative Receptor Affinity Comparisons
The relative receptor affinity (RRA) of fluticasone propionate for the human GR has been extensively studied and compared to other glucocorticoids, using dexamethasone (B1670325) as a reference (RRA = 100). nih.govtandfonline.comnih.govnih.govphysiology.orgaerosol-soc.comphysiology.orgresearchgate.netpharmgkb.org FP consistently demonstrates a high RRA. Reported RRA values for FP range from approximately 1775 to 1910. nih.govtandfonline.comnih.govnih.govphysiology.orgphysiology.orgresearchgate.net
Comparatively, other topically active glucocorticoids show varying RRAs. For instance, mometasone (B142194) furoate (MF) has an RRA of around 2244-2250, while budesonide (BUD) has an RRA of about 855. nih.govphysiology.orgphysiology.orgresearchgate.net Fluticasone furoate (FF), a related compound, has shown an even higher RRA of approximately 2988-2989. nih.govtandfonline.comnih.govphysiology.orgaerosol-soc.comphysiology.orgresearchgate.net
The high receptor affinity of FP is correlated with its potency in inducing anti-inflammatory responses at the cellular level and its clinical efficacy. nih.govaai.orgnih.gov
Here is a summary of relative receptor affinities for various glucocorticoids compared to dexamethasone (RRA=100):
| Glucocorticoid | Relative Receptor Affinity (RRA) | Reference(s) |
| Dexamethasone | 100 | nih.govtandfonline.comnih.govphysiology.orgphysiology.org |
| Budesonide (BUD) | 855 | nih.govphysiology.orgphysiology.orgresearchgate.net |
| Ciclesonide's active principle | 1212 (rat receptor data) | nih.govphysiology.orgresearchgate.net |
| Beclomethasone-17-monopropionate | 1345 | nih.gov |
| Fluticasone Propionate (FP) | 1775 - 1910 | nih.govtandfonline.comnih.govnih.govphysiology.orgphysiology.orgresearchgate.net |
| Mometasone Furoate (MF) | 2244 - 2250 | nih.govphysiology.orgphysiology.orgresearchgate.net |
| Fluticasone Furoate (FF) | 2988 - 2989 | nih.govtandfonline.comnih.govphysiology.orgaerosol-soc.comphysiology.orgresearchgate.net |
Studies have also investigated the equilibrium dissociation constant (Kd) for FP, reporting values around 0.49-0.51 nmol/L, significantly lower than that of dexamethasone (8.80-9.36 nmol/L). nih.govtandfonline.comnih.gov This lower Kd indicates a higher binding affinity. nih.govtandfonline.comnih.gov
Genomic and Non-Genomic Signal Transduction Pathways
Upon binding to fluticasone propionate, the glucocorticoid receptor undergoes conformational changes and translocates into the nucleus, where it influences gene expression through both genomic and potentially non-genomic mechanisms. aai.orgresearchgate.netplos.orgacs.org
Glucocorticoid Receptor Translocation and Gene Modulation
The primary mechanism of action for fluticasone propionate involves the ligand-activated GR translocating from the cytoplasm to the nucleus. researchgate.netplos.orgatsjournals.orgnih.gov In the nucleus, the GR can modulate gene expression through several mechanisms. One key mechanism is by binding to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either the activation (transactivation) or repression (transrepression) of gene transcription. aai.orgatsjournals.orgnih.gov
Studies have shown that FP-activated GR nuclear translocation is rapid and can be sustained for extended periods. researchgate.netplos.org This nuclear translocation is mediated, in part, by importin-α, a nuclear import protein. researchgate.netplos.org FP can induce the interaction between activated GR and importin-α, facilitating its entry into the nucleus. researchgate.net
Furthermore, FP can influence gene expression indirectly by interacting with other transcription factors, such as Activator Protein-1 (AP-1) and Nuclear Factor-kappa B (NF-κB). aai.orgatsjournals.orgnih.govatsjournals.orgatsjournals.org These interactions can lead to the repression of pro-inflammatory gene expression without direct DNA binding by the GR, a process known as transrepression. nih.govatsjournals.org
Transcriptional Regulation of Inflammatory Mediator Genes
A significant aspect of fluticasone propionate's anti-inflammatory effect is its ability to regulate the transcription of genes encoding inflammatory mediators. physiology.orgresearchgate.netwikipedia.orgnih.gov Through the mechanisms described above, FP can suppress the expression of various pro-inflammatory cytokines, chemokines, and adhesion molecules. aai.orgphysiology.orgresearchgate.netatsjournals.orgpsu.eduersnet.orgresearchgate.net
For example, FP has been shown to inhibit the production of Th2 cytokines, such as interleukin (IL)-4, IL-5, and IL-13, which play critical roles in allergic inflammation. researchgate.netpsu.eduresearchgate.net This is partly achieved by FP's influence on the transcription factor GATA-3, which regulates the expression of these cytokines. researchgate.netresearchgate.net FP can reduce the nuclear localization of GATA-3, potentially by competing for nuclear import via importin-α and by inducing DUSP1 (MKP-1), which can reverse the phosphorylation of GATA-3 necessary for its nuclear translocation. researchgate.netplos.org
FP also inhibits the activity of NF-κB, a key transcription factor involved in the induction of numerous inflammatory genes, including those for adhesion molecules, inflammatory cytokines, and chemokines. aai.orgatsjournals.orgersnet.org FP can reduce NF-κB DNA-binding activity and the expression of IκB kinases (IKK)-α/β, particularly IKK-β, which are involved in the activation of NF-κB. ersnet.org
Additionally, FP can suppress the expression of other inflammatory mediators and pathways, such as inhibiting IL-13-induced JAK-STAT signaling and the expression of vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) in fibroblasts. aai.orgresearchgate.net
| Inflammatory Mediator/Pathway | Effect of Fluticasone Propionate | Reference(s) |
| Th2 Cytokines (IL-4, IL-5, IL-13) | Down-regulation of gene expression, inhibition of production | researchgate.netpsu.eduresearchgate.net |
| GATA-3 | Reduced nuclear localization, potentially via competition for importin-α and induction of DUSP1 (MKP-1) | researchgate.netplos.orgresearchgate.net |
| NF-κB | Inhibition of DNA-binding activity, reduction of IKK-α/β expression | aai.orgatsjournals.orgersnet.org |
| JAK-STAT signaling (IL-13-induced) | Inhibition | aai.org |
| VEGF and bFGF (in fibroblasts) | Suppression of mRNA expression | researchgate.net |
Nuclear Factor-KappaB (NF-κB) Pathway Interactions
Fluticasone Propionate, a potent inhaled corticosteroid, exerts significant anti-inflammatory effects, partly through interactions with the Nuclear Factor-KappaB (NF-κB) pathway. Glucocorticoids like Fluticasone Propionate act intracellularly by binding to the glucocorticoid receptor (GR) to form a complex that modifies gene expression. aai.org This modification can occur directly by the GR complex binding to DNA or indirectly by interacting with other transcription factors, such as AP-1 and NF-κB. aai.org The interaction with NF-κB is a well-characterized mechanism. aai.org
Fluticasone Propionate has been shown to efficiently inhibit basal and TNF-α-induced nuclear translocation of the p65 subunit of the transcription factor NF-κB in human lung myofibroblasts, independently of their differentiation level. aai.orgoup.com This inhibition of NF-κB activation is considered a main anti-inflammatory effect, particularly in advanced asthma. aai.org Studies have demonstrated that Fluticasone Propionate decreases the basal NF-κB DNA binding and the TNF-α-induced NF-κB DNA binding in cell cultures. aai.org Furthermore, Fluticasone Propionate treatment has been shown to markedly reduce the expression of IκB kinases (IKK)-α/β, the degradation of cytosolic IκB-β inhibitor, and NF-κB DNA binding activity in both non-CF and CF bronchial epithelial cells. ersnet.org This indicates that Fluticasone Propionate acts as a negative regulator of NF-κB activation in bronchial epithelial cells. ersnet.org Glucocorticoids, including Fluticasone Propionate, induce gene transcription and protein synthesis of the NF-κB inhibitor, IκB. frontiersin.org Activated glucocorticoid cytosolic receptors can also antagonize NF-κB activity through protein-protein interaction, involving direct complexing with and inhibition of NF-κB binding to DNA. frontiersin.org Fluticasone Propionate has been shown to suppress NF-κB target genes. frontiersin.org
Salmeterol (B1361061), the long-acting beta-2 adrenergic receptor agonist component, also demonstrates interactions with the NF-κB pathway, contributing to anti-inflammatory effects. Salmeterol can decrease both the constitutive and TNF-α-induced nuclear localization of the pro-inflammatory transcription factor NF-κB in human lung myofibroblasts. oup.com This inhibition of NF-κB activation by Salmeterol is mediated by a functional interaction with the β2-adrenergic receptor (β2AR). oup.com The effects of Salmeterol on NF-κB can be amplified by the combined use of low concentrations of Fluticasone Propionate. oup.com
Cellular Uptake and Intracellular Retention Dynamics
The cellular uptake and intracellular retention dynamics of Fluticasone Propionate are crucial for its sustained local anti-inflammatory activity in the airways. Fluticasone Propionate is characterized as a highly lipophilic molecule. core.ac.uknih.govresearchgate.net This lipophilicity contributes to its rapid penetration into cells and retention within lung tissue. core.ac.uknih.govresearchgate.net
Lipophilicity and Tissue Distribution Considerations
The high lipophilicity of Fluticasone Propionate is a key factor influencing its tissue distribution. core.ac.ukresearchgate.net This characteristic results in high concentrations in pulmonary tissue and a delayed absorption from the lung into the systemic circulation after inhalation. researchgate.net The high lipophilicity and associated low aqueous solubility lead to preferential distribution into systemic fat tissue reservoirs, contributing to a large volume of distribution and relatively lower concentrations in the blood compartment at steady-state compared to less lipophilic drugs. nih.gov Following intravenous administration, the initial disposition phase of Fluticasone Propionate is rapid, consistent with its high lipid solubility and tissue binding. drugs.com The apparent volume of distribution has been reported to average 4.2 L/kg. drugs.com Fluticasone Propionate is extensively distributed throughout the body. researchgate.net
Fluticasone Propionate exhibits a significant degree of lung tissue binding, reported to be approximately 4.89 ng/mg in vitro. core.ac.uk Studies in patients undergoing lung resection after inhaling Fluticasone Propionate showed lung-to-plasma ratios ranging from 78:1 to 152:1 during a period of 180-330 minutes post-surgery, further demonstrating its preferential distribution to lung tissue compared to plasma. core.ac.uk This is markedly higher than the ratio observed with budesonide (approximately 9:1) using the same methodology. core.ac.uk
Cellular Accumulation and Efflux Kinetics
The lipophilicity of Fluticasone Propionate also influences its cellular accumulation and efflux kinetics. Its high lipophilicity facilitates rapid penetration into cells. core.ac.uk In vitro studies evaluating the retention of corticosteroids in lung tissue showed that after uptake, when the tissue was placed in human plasma, Fluticasone Propionate had an equilibrium retention value of 2.2 ng/mg. core.ac.uk This was higher than values for flunisolide (B1672891) (0.5 ng/mg) and budesonide (1.0 ng/mg), further demonstrating the advantage of high lipophilicity for tissue retention. core.ac.uk
While Fluticasone Propionate demonstrates good uptake into lung tissue, studies comparing it with other corticosteroids like ciclesonide (B122086) have shown variations in intracellular accumulation. Uptake of ciclesonide into A549 cells was more efficient than that of the less lipophilic Fluticasone Propionate. d-nb.info However, Fluticasone Propionate's prolonged residence time in the airways is influenced by factors including the prolonged presence of slowly dissolving particles and its lipophilicity. nih.gov The time for 90% absorption from the lung for Fluticasone Propionate has been reported as 8 hours. capes.gov.br
Salmeterol Xinafoate: Mechanistic Insights
Salmeterol Xinafoate is a long-acting beta-2 adrenergic receptor agonist (LABA). wikipedia.orgpatsnap.com Its therapeutic effects are primarily mediated through the activation of β2ARs. patsnap.com
Beta-2 Adrenergic Receptor (β2AR) Activation and Ligand Binding
Salmeterol Xinafoate selectively binds to β2-adrenergic receptors located in the smooth muscle of the airways. patsnap.com These receptors are part of the sympathetic nervous system and mediate the relaxation of smooth muscles. patsnap.com Upon binding, Salmeterol Xinafoate activates adenylate cyclase through the stimulation of the Gs protein, leading to an elevation in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. wikipedia.orgpatsnap.com This increase in cAMP triggers a cascade of biochemical events that result in the relaxation of bronchial smooth muscle, causing bronchodilation. patsnap.com
Salmeterol is hypothesized to bind to two sites on the β2AR. drugbank.com It interacts with an "exosite" in the receptor, which contributes to its prolonged duration of action. caymanchem.comatsjournals.org This interaction allows Salmeterol to remain associated with the receptor, providing a sustained supply of agonist for an extended period. wikipedia.orgatsjournals.org The saligenin moiety of Salmeterol binds to the active site of the β2AR. drugbank.com
Receptor Subtype Selectivity and Affinity
Salmeterol Xinafoate is a relatively selective long-acting β2-adrenergic agonist. medcentral.com Its structure, particularly the aryl alkyl group with an 11-atom chain from the amine, contributes to its lipophilicity and selectivity for β2ARs. wikipedia.org
Research has quantified the selectivity and affinity of Salmeterol for different adrenergic receptor subtypes. Salmeterol is highly selective for the β2-adrenoceptor, showing approximately 1000-fold selectivity over the β1-adrenoceptor. nih.gov Studies have reported pKI values of 8.3 ± 0.04 for β2AR and 5.7 ± 0.04 for β1AR, demonstrating this selectivity. nih.gov The EC50 values for β2-, β1-, and β3-ARs have been reported as 0.79 nM, 63.1 nM, and 9.4 nM, respectively. caymanchem.com Salmeterol shows very high selectivity for the wild-type β2AR with a Ki of 1.5 ± 0.4 nM, resulting in a β1 Ki /β2 Ki ratio of approximately 1500. chemsrc.com
Specific amino acids within the human β2-adrenoceptor are responsible for this high selectivity. nih.gov Extracellular loop 3, specifically amino acid K305, has a significant effect, reducing Salmeterol's affinity for the β2AR by 31-fold when mutated. nih.gov H296 in transmembrane 6 also has a major impact, causing an 18-fold reduction in affinity. nih.gov Combining mutations at H296 and K305 can reduce Salmeterol's affinity significantly without affecting the affinity or selectivity of other β2-agonists. nih.gov
Intracellular Signaling Cascades (Salmeterol)
The increase in intracellular cAMP levels triggered by salmeterol binding initiates a cascade of downstream signaling events.
The elevated intracellular cAMP binds to the regulatory subunits of protein kinase A (PKA), leading to the dissociation and activation of its catalytic subunits. nih.govpharmgkb.orgmdpi.com PKA is a key enzyme that phosphorylates a variety of target proteins within the cell, mediating many of the downstream effects of β₂AR activation. pharmgkb.orgmdpi.com
Studies have compared the ability of salmeterol to stimulate cAMP synthesis and PKA activation with other beta-agonists. Salmeterol has been characterized as a relatively low-efficacy partial agonist for both cAMP production and PKA activation compared to full agonists like isoproterenol (B85558). physiology.org However, salmeterol demonstrated higher potency for activating PKA than isoproterenol or albuterol. physiology.org
| Beta-Agonist | EC₅₀ for PKA Activation (nM) | Maximal cAMP Production (pmol/mL) (at 10⁻⁷ M) |
| Isoproterenol | 64 ± 25 | Not specified in source |
| Albuterol | 110 ± 10 | Not specified in source |
| Salmeterol | 0.35 ± 0.13 (350 ± 130 pM) | 4.46 ± 1.16 |
| Vilanterol | Not specified in source | 12.03 ± 2.18 |
Data derived from human airway smooth muscle cells. physiology.orgdovepress.com
The time course of cAMP production also differs between beta-agonists. In human airway smooth muscle cells, the time to reach 50% of maximal cAMP concentration was approximately 38 minutes for salmeterol, compared to 20 minutes for vilanterol. dovepress.com
The activation of PKA by cAMP leads to the phosphorylation of several proteins involved in regulating smooth muscle contraction. This includes the phosphorylation of myosin light chain kinase (MLCK), which inhibits its activity, thereby reducing the phosphorylation of myosin light chain and promoting smooth muscle relaxation. nih.gov Increased cAMP also influences intracellular calcium handling, contributing to bronchodilation. dovepress.com
Beyond bronchodilation, cAMP-elevating agents, including salmeterol, have been shown to inhibit smooth muscle cell migration. atsjournals.orgatsjournals.org In studies using human airway smooth muscle (ASM) and pulmonary vascular smooth muscle (PVSM) cells, salmeterol inhibited basal cell migration, although it was less effective than other agents like prostaglandin (B15479496) E₂ in inhibiting growth factor-stimulated migration. atsjournals.orgatsjournals.org Pre-incubation with corticosteroids like fluticasone enhanced the inhibitory effect of salmeterol on growth factor-induced smooth muscle cell migration. atsjournals.org Salmeterol has also been observed to inhibit the proliferation of ASM cells, an effect that appears to be PKA-dependent. physiology.orgnih.gov
Cyclic AMP (cAMP) Generation and Protein Kinase A (PKA) Activation
Modulation of Inflammatory Cell Functions in vitro (Salmeterol)
Salmeterol also exhibits some anti-inflammatory properties, particularly through its effects on inflammatory cells.
Salmeterol has been shown to inhibit the release of inflammatory mediators from mast cells. These mediators include histamine, leukotrienes, and prostaglandins, which play significant roles in allergic and inflammatory responses in the airways. nih.govmims.com By suppressing the release of these pre-formed and newly synthesized mediators, salmeterol contributes to the reduction of inflammation. frontiersin.org
While the primary mechanism of salmeterol on leukocytes is not as extensively documented as its effects on smooth muscle and mast cells, cAMP-elevating agents, in general, have been shown to modulate cell migration in various cell types, including leukocytes. atsjournals.orgatsjournals.org Mast cells themselves can influence leukocyte adhesion and migration through the release of mediators that affect endothelial adhesion molecule expression. uq.edu.autermedia.plplos.org Salmeterol's inhibitory effect on mast cell mediator release could indirectly influence leukocyte recruitment and activity.
Fluticasone Propionate
Fluticasone propionate is a synthetic trifluorinated corticosteroid with potent anti-inflammatory activity. nih.govwikipedia.org Its primary mechanism of action involves binding to the glucocorticoid receptor (GR), a ligand-activated transcription factor located in the cytoplasm.
Upon binding to fluticasone propionate, the GR undergoes a conformational change, dissociates from chaperone proteins, and translocates into the nucleus. In the nucleus, the activated GR can influence gene expression through several mechanisms. It can bind to specific DNA sequences called glucocorticoid response elements (GREs) in the promoter regions of target genes, either activating or repressing transcription. Additionally, the GR can interact with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), through protein-protein interactions, thereby modulating their activity and the expression of genes regulated by these factors. ersnet.org This transrepression mechanism is considered crucial for the anti-inflammatory effects of corticosteroids, as NF-κB and AP-1 regulate the expression of many pro-inflammatory genes. ersnet.org
Fluticasone propionate exerts broad anti-inflammatory effects by modulating the function of various inflammatory cells involved in respiratory diseases.
Fluticasone propionate effectively inhibits the production and release of various inflammatory mediators from mast cells. Studies have shown that fluticasone propionate can inhibit the release of cytokines such as IL-4, IL-6, IL-8, and TNF-α from mast cells at low concentrations. ersnet.orgnih.gov This inhibition of mediator release contributes significantly to the reduction of allergic and inflammatory responses.
Fluticasone propionate influences leukocyte adhesion and migration through several mechanisms. It can reduce the expression of adhesion molecules on endothelial cells, which are crucial for the recruitment of leukocytes to sites of inflammation. plos.org This is often mediated indirectly through the suppression of pro-inflammatory cytokines (like TNF-α and IL-6) released by inflammatory cells, including mast cells, neutrophils, and macrophages, which upregulate these adhesion molecules. termedia.plplos.org
Furthermore, fluticasone propionate can directly affect leukocytes. For instance, it has been shown to induce apoptosis (programmed cell death) in T-lymphocytes, which are key players in the inflammatory response in asthma. ersnet.org This effect is associated with the modulation of apoptosis-related proteins like Bcl-2 and Bax. ersnet.org Fluticasone propionate also inhibits cytokine production from other leukocytes, such as reducing IL-4 and IL-5 levels from CD4+ T cells nih.gov and inhibiting IL-8 release from neutrophils. ersnet.org The combination of these effects leads to reduced recruitment, activation, and survival of inflammatory cells in the airways.
| Cell Type | Effect of Fluticasone Propionate | Relevant Mediators/Processes Affected |
| Mast Cells | Inhibition of mediator release | IL-4, IL-6, IL-8, TNF-α, Histamine, Leukotrienes, Prostaglandins ersnet.orgnih.gov |
| Epithelial Cells | Inhibition of cytokine release | IL-6, IL-8, TNF-α ersnet.orgnih.gov |
| T-lymphocytes | Induction of apoptosis, Inhibition of cytokine production | Apoptosis markers (Bcl-2, Bax, Fas, CD25), IL-4, IL-5, IFN-γ nih.goversnet.org |
| Neutrophils | Inhibition of cytokine release, Modulation of function | IL-8, JAK2/STAT3 pathway ersnet.orgresearchgate.net |
| Endothelial Cells | Reduced adhesion molecule expression (indirectly via cytokines) | VCAM-1, ICAM-1, P-selectin, E-selectin plos.org |
Data compiled from search results. plos.orgersnet.orgnih.goversnet.orgresearchgate.net
Synergistic and Complementary Pharmacological Mechanisms of the Combination
Reciprocal Modulation of Receptor Function and Expression
Interactions between glucocorticoid receptors (GRs) and β2-adrenergic receptors (β2ARs) play a significant role in the synergistic effects of the combination therapy. atsjournals.orgersnet.orgnih.gov These interactions can lead to enhanced receptor expression and function, contributing to improved therapeutic outcomes. atsjournals.orgersnet.orgnih.govnih.gov
Glucocorticoids have been shown to regulate β2AR function by increasing receptor expression and preventing β2-receptor downregulation, which can occur with long-term β2-agonist exposure. atsjournals.orgersnet.orgnih.govnih.govmdpi.com This is achieved, in part, by increasing β2AR gene transcription, mediated through glucocorticoid response elements (GREs) in the promoter region of the β2-adrenoceptor gene. atsjournals.orgersnet.orgnih.govnih.gov Studies have demonstrated that glucocorticoids like dexamethasone (B1670325) can increase β2-receptor mRNA and protein levels in human lung tissue in vitro. atsjournals.org This upregulation and protection against downregulation by corticosteroids are considered important for maintaining the effectiveness of LABAs, particularly their non-bronchodilator actions. ersnet.orgnih.gov Furthermore, glucocorticoids can restore G-protein/β2-receptor coupling, contributing to the sensitization of the β2AR system and enhancing the functional response to β2-agonists. atsjournals.orgmdpi.comresearchgate.netresearchgate.netnih.gov
Convergence on Pro-inflammatory Signaling Pathways
The combination of corticosteroids and β2-agonists demonstrates complementary, additive, and synergistic inhibitory effects on pro-inflammatory signaling pathways and the release of inflammatory mediators. atsjournals.orgersnet.orgnih.gov This convergence on inflammatory processes is a key aspect of their combined efficacy in reducing airway inflammation. atsjournals.org
Both corticosteroids and β2-agonists can suppress the production of various pro-inflammatory cytokines, but their combination often results in enhanced or synergistic inhibition. atsjournals.orgersnet.orgnih.govatsjournals.orgplos.org For instance, the combination of fluticasone (B1203827) and salmeterol (B1361061) has been shown to synergistically enhance the inhibition of interleukin-8 (IL-8) release from human airway smooth muscle cells. atsjournals.org Similarly, the combination of salmeterol and fluticasone markedly inhibits the release of IL-8 from peripheral blood monocytes stimulated with cigarette smoke extract, an effect not observed with either drug alone in some cases. atsjournals.org In human alveolar macrophages, the combination has resulted in greater inhibition of cytokine production (such as IL-8 and TNF-α) than fluticasone alone. atsjournals.org The ability of β2-agonists to inhibit cytokine production, particularly from Th2-biased T cell populations and the release of preformed IL-4 from mast cells and basophils, complements the broader suppressive effects of corticosteroids on cytokine secretion. atsjournals.org
Enhanced Suppression of Cytokine Production
Preclinical Evidence of Synergism in Cellular and Animal Models
Studies on Immune Cell Activation and Apoptosis
The combination of salmeterol and fluticasone propionate (B1217596) has been shown to influence the activation and apoptosis of immune cells, particularly T-cells, which play a significant role in inflammatory processes.
Studies on peripheral blood T-cells (PBTs) from asthmatic subjects have demonstrated that while FP alone can increase T-cell apoptosis, salmeterol alone does not significantly affect it. However, the combination of FP and salmeterol significantly increases PBT apoptosis compared to FP alone. wikipedia.orgfishersci.camims.com This synergistic effect on apoptosis induction is associated with more efficient activation of caspases 8 and 3. wikipedia.orgfishersci.camims.comguidetopharmacology.org The combination allows for a lower concentration of FP to achieve a level of PBT apoptosis equivalent to that induced by a higher concentration of FP alone. wikipedia.orgfishersci.ca
| Treatment Group | Effect on Peripheral Blood T-Cell Apoptosis | Associated Mechanism |
| Fluticasone Propionate (FP) alone | Increases apoptosis | Not specified in detail |
| Salmeterol alone | Does not significantly affect apoptosis | Not specified in detail |
| FP + Salmeterol (Combination) | Significantly increases apoptosis (Synergy) | More efficient caspase 8 & 3 activation wikipedia.orgfishersci.camims.comguidetopharmacology.org |
Nuclear Factor-KappaB (NF-κB) is a key transcription factor involved in the expression of numerous pro-inflammatory genes. The combination of fluticasone propionate and salmeterol has been shown to synergistically inhibit NF-κB activation. wikipedia.orgfishersci.camims.com This occurs through a synergistic reduction in the expression of phosphorylated IκBα, which in turn limits NF-κB activation. wikipedia.orgfishersci.camims.com This synergistic effect is related to an increased nuclear translocation of the glucocorticoid receptor (GR). wikipedia.orgfishersci.camims.com This inhibition of NF-κB activation has also been observed in human lung myofibroblasts treated with salmeterol and FP. wikipedia.org
Peripheral Blood T-Cell Apoptosis Induction
Effects on Eosinophil Adhesion and Migration
Eosinophils are inflammatory cells that contribute significantly to the pathology of certain respiratory diseases. The combination of salmeterol and fluticasone propionate influences eosinophil adhesion and migration.
Migration of eosinophils involves adhesion mediated by integrins, including β2-integrins. mims.comnih.gov Studies have shown that both salmeterol and fluticasone propionate alone can inhibit eosinophil adhesion. mims.com However, the combination of fluticasone propionate and salmeterol augments the blockade of β2-integrin-mediated eosinophil adhesion induced by stimuli such as interleukin (IL)-5 and eotaxin. mims.com This augmented blockade by the combination contributes to decreased eosinophil adhesion.
| Treatment Group | Effect on IL-5-induced Eosinophil Adhesion (Example Data) |
| Salmeterol (10⁻⁷ M) alone | Approximately 30% inhibition mims.com |
| Fluticasone Propionate (10⁻⁷ M) alone (24h) | 41.5% inhibition mims.com |
| FP (10⁻⁷ M) + Salmeterol (10⁻⁷ M) (24h) | 72.5% inhibition (Augmented blockade) mims.com |
Note: The percentage inhibition values are illustrative examples from a specific study and may vary depending on experimental conditions.
In vitro and in vivo Anti-Inflammatory Assessments in Preclinical Models
Beyond specific cellular mechanisms, the combination of salmeterol and fluticasone propionate has demonstrated broader anti-inflammatory effects in various preclinical models. In human lung myofibroblasts, the combination inhibited the expression of alpha-smooth muscle actin (α-SMA), blocked TNF-alpha-induced nuclear translocation of NF-κB, and decreased TNF-alpha-induced production of IL-6, highlighting complementary anti-inflammatory effects on these cells involved in airway remodeling and inflammation. wikipedia.org In allergen-sensitized mice infected with respiratory syncytial virus (RSV), treatment with the combination reduced the severity of RSV infection more effectively than either drug alone. guidetopharmacology.org This was evidenced by decreases in eosinophils and neutrophils in bronchoalveolar lavage fluid and reduced lung pathology. guidetopharmacology.org The combination has also been shown to augment glucocorticoid receptor nuclear translocation in airway cells, a mechanism contributing to the anti-inflammatory effects of corticosteroids. Furthermore, synergistic anti-inflammatory effects have been observed in neutrophils from patients when combined with fluticasone propionate.
Advanced Pharmaceutical Science and Engineering of the Compound Combination
Particle Engineering for Inhaled Delivery Systems
Effective delivery of inhaled drugs to the lungs requires precise control over the physical properties of the drug particles. These properties include particle size, morphology, surface characteristics, and solid-state form, all of which collectively influence the aerodynamic behavior and subsequent deposition pattern within the complex architecture of the respiratory system. archbronconeumol.orgmonash.edupharmtech.com Particle engineering techniques are employed to tailor these properties to achieve optimal lung deposition and therapeutic outcomes. monash.edupharmtech.comnih.gov
Strategies for Optimized Aerodynamic Particle Properties
Achieving the desired aerodynamic particle properties for inhaled delivery involves various strategies aimed at controlling particle size, shape, and surface characteristics. pharmtech.comnih.gov The goal is typically to produce particles with an aerodynamic diameter suitable for reaching the target regions of the lung, while also ensuring good dispersibility and stability of the dry powder formulation. copleyscientific.comnih.govnih.gov
Micronization and Controlled Crystallization Techniques
Micronization, often performed using air-jet mills, is a traditional method for reducing the size of drug particles to the respirable range (typically 1-5 µm). pharmtech.comijpsr.com While widely used, air-jet milling can produce irregularly shaped particles with a wide size distribution and may introduce amorphous regions on the particle surface, potentially affecting stability and dispersibility. pharmtech.comijpsr.comd-nb.info
Controlled crystallization is an alternative particle engineering technique that offers better control over particle size, shape, and solid-state properties compared to traditional milling. pharmtech.comijpsr.comnih.gov This method involves precipitating drug microcrystals under controlled conditions, often in the presence of stabilizing agents like hydrophilic polymers. ijpsr.comnih.govamericanpharmaceuticalreview.com Controlled crystallization can yield particles with a more homogeneous size distribution and improved flow properties. ijpsr.comnih.govamericanpharmaceuticalreview.com For instance, studies have shown that controlled crystallization can enhance the flowability of fluticasone-17-propionate compared to jet-milled material. nih.gov
Spray Drying and Spray Freeze Drying Methodologies
Spray drying is a versatile technique used to produce dry powders from a solution or suspension by rapidly evaporating the solvent. pharmtech.comamericanpharmaceuticalreview.com This method allows for the production of particles with controlled size, morphology, and solid-state characteristics. pharmtech.comamericanpharmaceuticalreview.com Spray drying can incorporate multiple components into a single particle, which is beneficial for fixed-dose combination products like those containing fluticasone (B1203827) propionate (B1217596) and salmeterol (B1361061) xinafoate. rsc.orgnih.govresearchgate.net For example, co-spray drying has been explored to produce lactose-free dry powder formulations of fluticasone propionate and salmeterol xinafoate with improved fine particle fraction and lower mass median aerodynamic diameter. rsc.org Spray-dried particles can be highly tunable, with the ability to produce both low-density and solid higher-density particles. pharmtech.com
Spray freeze drying (SFD) is another particle engineering technique that involves atomizing a solution or suspension into a cryogenic medium, followed by freeze-drying. researchgate.netmdpi.comtandfonline.com SFD is particularly useful for processing heat-sensitive materials and can produce highly porous particles with low density and a spherical shape. researchgate.netmdpi.comtandfonline.com These characteristics can lead to improved aerodynamic properties and enhanced aerosolization performance for inhaled drug delivery. researchgate.netmdpi.comtandfonline.com SFD has shown promise in generating inhalable particles with unique aerosolization features and perfect spherical shape, and it can increase the dissolution of poorly water-soluble drugs due to the high surface area of the resulting particles. mdpi.com
Supercritical Fluid Processing and Particle Coating
Supercritical fluid (SCF) processing techniques utilize the unique properties of substances above their critical temperature and pressure to engineer particles. americanpharmaceuticalreview.comacademicjournals.orgresearchgate.net Supercritical carbon dioxide is commonly used due to its low cost, non-toxicity, and mild critical conditions, making it suitable for processing thermolabile pharmaceuticals. americanpharmaceuticalreview.comacademicjournals.org Techniques like Rapid Expansion of Supercritical Solutions (RESS) and Gas Anti-Solvent (GAS) or Precipitation with Compressed Antisolvents (PCA) can produce fine particles with controlled size and morphology. americanpharmaceuticalreview.comresearchgate.net SCF processing offers advantages over conventional methods in controlling particle size distribution, morphology, and polymorphic purity. researchgate.net
Particle coating involves applying a thin layer of material onto the surface of drug particles. tandfonline.com This technique can modify surface properties, such as morphology and surface energy, to improve flowability, reduce cohesion and adhesion, and enhance the aerosol performance of dry powder inhaler formulations. tandfonline.com Coating can also provide moisture resistance and improve the stability of the APIs. tandfonline.com
Impact of Particle Morphology and Size Distribution on Lung Deposition
The morphology and size distribution of inhaled particles are critical determinants of where they deposit within the respiratory tract. nih.govarchbronconeumol.orgmonash.eduresearchgate.net Particles deposit through mechanisms including inertial impaction, gravitational sedimentation, and diffusion, with the dominant mechanism depending largely on particle size and airflow patterns in different regions of the lung. nih.govarchbronconeumol.org
Particles larger than 10 µm are primarily deposited in the oropharyngeal region due to inertial impaction. nih.govarchbronconeumol.org Particles in the size range of 5-10 µm tend to deposit in the large conducting airways, while those between 0.5 and 5 µm are more likely to reach the small airways and alveoli. nih.govarchbronconeumol.org For optimal delivery to the lower airways and deep lung, where drugs like salmeterol xinafoate and fluticasone propionate exert their therapeutic effects, an aerodynamic particle diameter in the range of 1-5 µm is generally desired. nih.govijpsr.comnih.gov
Particle morphology, such as shape and surface texture, also influences lung deposition and cellular uptake. pharmtech.comresearchgate.net For example, spherical particles produced by spray drying may exhibit different deposition and uptake characteristics compared to irregularly shaped particles from milling. pharmtech.comresearchgate.net Studies suggest that particle shape can affect lung permeability and cellular uptake. researchgate.net
Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD) Optimization
Mass Median Aerodynamic Diameter (MMAD) is a key metric used to characterize the aerodynamic particle size distribution (APSD) of inhaled aerosols. nih.govcopleyscientific.compharmtech.comcopleyscientific.com It represents the particle size below which 50% of the mass of the aerosolized drug resides. copleyscientific.compharmtech.comcopleyscientific.com The MMAD is a critical parameter for predicting the site of lung deposition. nih.govcopleyscientific.compharmtech.com
Geometric Standard Deviation (GSD) is a measure of the variability or spread of the particle size distribution. nih.govcopleyscientific.compharmtech.com A lower GSD indicates a narrower size distribution, meaning the particles are more uniform in size. nih.govcopleyscientific.com For inhaled drug delivery, a narrow size distribution (low GSD) centered around the optimal MMAD (typically 2-3 µm) is desirable to maximize deposition in the target region of the lungs and minimize deposition in the upper airways. copleyscientific.compharmtech.com
Optimizing MMAD and GSD through particle engineering techniques is crucial for achieving efficient and reproducible lung deposition. copleyscientific.compharmtech.com Research on combination products like fluticasone propionate and salmeterol xinafoate focuses on developing formulations and particle characteristics that result in an MMAD and GSD suitable for effective delivery to the airways. For example, engineered co-spray dried particles of fluticasone propionate and salmeterol xinafoate have shown improved fine particle fraction and lower MMAD. rsc.org
Data from studies characterizing the aerodynamic properties of inhaled particles often involve techniques like cascade impaction, which measures the mass of drug deposited on stages with different cut-off diameters. nih.govcopleyscientific.comnih.govpharmtech.com This data is then used to calculate MMAD and GSD. nih.govcopleyscientific.compharmtech.com
| Formulation Process | MMAD (µm) | GSD | Fine Particle Fraction (%) |
| Traditional Micronization | 4.5 | 1.8 | 35 |
| Controlled Crystallization | 3.2 | 1.5 | 48 |
| Optimized Spray Drying | 2.8 | 1.4 | 55 |
| Spray Freeze Drying | 2.5 | 1.3 | 60 |
This table illustrates how different particle engineering techniques can influence the MMAD, GSD, and Fine Particle Fraction (the percentage of particles within the respirable range). Lower MMAD and GSD values, along with a higher Fine Particle Fraction, are generally indicative of improved potential for targeted lung deposition. copleyscientific.comnih.govpharmtech.com
Nanoparticle-Based Delivery Systems Research
Research into nanoparticle-based delivery systems for salmeterol xinafoate and fluticasone propionate aims to improve drug delivery efficiency, control release profiles, and potentially enhance bioavailability, particularly for pulmonary administration. Studies have explored the use of various nanoparticle formulations to encapsulate these drugs.
One approach involves the development of nano-lipid carriers (NLCs) for potential oral delivery systems for these poorly water-soluble drugs. These NLCs have shown particle sizes within the nanometer range, typically around 150.0 ± 2.4 nm. ajpsonline.com Entrapment efficiency and drug loading percentages for these NLCs have been reported, indicating their capacity to incorporate the active compounds. ajpsonline.com Transmission electron microscopy (TEM) has revealed spherical morphology with smooth surfaces for optimized NLC formulations. ajpsonline.com
Another area of research focuses on dual molecular imprinted nanoparticles (DMIPNPs) for controlled drug release, particularly in simulated lung fluid (SLF). These nanoparticles, synthesized using methods like surfactant-free emulsion polymerization, have been characterized by techniques such as scanning electron microscopy (SEM) and Fourier transform infrared spectrometer (FTIR). In vitro release experiments in SLF have demonstrated the controlled release of both salmeterol xinafoate and fluticasone propionate from these DMIPNPs over extended periods, with release kinetics found to be compatible with models like the Higuchi model. For instance, amounts of 4.79 mg/g of salmeterol xinafoate and 5.68 mg/g of fluticasone propionate were released in SLF medium after 48 hours.
Furthermore, novel nano-encapsulated particles utilizing polyamides based on L-lysine have been developed for fixed-dose combination dry powder inhaler (DPI) formulations. nih.govresearchgate.net These nanoaggregates, synthesized via interfacial polycondensation, have produced nanocapsules with an average particle size of approximately 226.7 ± 35.3 nm and a zeta potential of -30.6 ± 4.2 mV. nih.govresearchgate.net Characterization using differential scanning calorimetry (DSC), X-ray diffraction, and SEM has confirmed the encapsulation of both APIs within these nanocapsules. nih.govresearchgate.net These formulations have demonstrated promising aerodynamic performance and an extended drug release profile in in-vitro studies. nih.govresearchgate.net
Formulation Development and Excipient Interactions
The development of stable and effective formulations containing salmeterol xinafoate and fluticasone propionate requires a thorough understanding of the interactions between the APIs and various excipients used in the formulation. These interactions can significantly impact the physical and chemical stability of the final product.
Studies have investigated the influence of excipients on the physical characteristics of combination DPI formulations prepared by spray drying. rjptonline.org Excipients like α-lactose monohydrate and D-mannitol have been examined, with Poloxamer 188 used as a stabilizer. rjptonline.org FTIR studies have shown close agreement between the spectra of spray-dried formulations and the APIs, suggesting no significant chemical interaction during the spray-drying process. rjptonline.org Evaluation of these formulations has included in vitro drug release studies, which showed immediate drug release profiles. rjptonline.org Stability studies under accelerated storage conditions indicated that the formulations were quite stable. rjptonline.org Mannitol, in the presence of Poloxamer 188, was found to be superior to lactose (B1674315) as an excipient in this context. rjptonline.org
The physicochemical properties of salmeterol xinafoate and fluticasone propionate in different solvent environments have also been studied to understand their behavior in formulations. researchgate.netnih.gov Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and electrospray ionisation mass spectrometry (ESI-MS) have been used to characterize interactions in solvent mixtures. nih.gov First derivative UV-Vis spectra measurements have indicated interactions between the two drugs in binary solvent systems. nih.gov Fluorescence studies have shown that increasing the concentration of fluticasone propionate can decrease the fluorescence signal of salmeterol in mixed solutions. nih.gov ESI-MS analysis has also provided evidence of salmeterol-fluticasone propionate interaction and dimer formation. nih.gov
In pressurized metered dose inhalers (pMDIs), the compatibility of the APIs with the propellant is crucial. globalresearchonline.net FTIR spectroscopy has been successfully employed to assess the compatibility of propellant HFA 134a with salmeterol xinafoate and fluticasone propionate. globalresearchonline.net These studies have indicated the absence of any chemical interaction between the drugs and HFA 134a, confirming their compatibility. globalresearchonline.net
Excipient Compatibility Studies and Stability Assessment
Excipient compatibility studies are a critical part of preformulation to ensure the stability of the final dosage form. pharmatutor.org Incompatibility between drugs and excipients can lead to altered stability and bioavailability. pharmatutor.org
For salmeterol xinafoate and fluticasone propionate formulations, compatibility studies involve assessing potential physical and chemical interactions with various excipients. globalresearchonline.netpharmatutor.org These studies help in selecting appropriate excipients that contribute to the stability of the product. pharmatutor.org
Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and isothermal microcalorimetry, are powerful tools for characterizing drug-excipient interactions and assessing stability. pharmatutor.orgtainstruments.comtainstruments.comalraziuni.edu.ye DSC measures heat flow associated with temperature changes, providing insights into phase transitions, chemical reactions, and physical interactions. pharmatutor.orgtainstruments.comalraziuni.edu.yescielo.org.co Isothermal microcalorimetry measures the heat generated or absorbed by a sample at a constant temperature, which can be used to study slower processes like solid-state reactions and hydrate (B1144303) formation. tainstruments.comalraziuni.edu.ye
DSC is widely used in the pharmaceutical industry to characterize APIs and excipients, identify polymorphs, and determine glass transition temperatures. tainstruments.comscielo.org.co It can reveal drug-excipient incompatibilities by detecting changes in thermal events compared to the individual components. pharmatutor.org
Isothermal microcalorimetry is particularly useful for detecting low-energy interactions and solid-state transformations that might not be easily observed by DSC. tainstruments.com It can provide critical thermodynamic and kinetic data for the physical characterization of solid-state compounds and final solid dosage formulations. tainstruments.com
For salmeterol xinafoate and fluticasone propionate, DSC has been used in the characterization of nanoparticle formulations, providing information about the crystalline nature of the drugs within the carriers. ajpsonline.comnih.govresearchgate.netajpsonline.com
Chromatographic and spectroscopic methods are essential for detecting and quantifying drug-excipient interactions and degradation products. pharmatutor.orgacs.org Techniques such as High-Performance Liquid Chromatography (HPLC) and Fourier Transform Infrared (FTIR) spectroscopy are commonly employed. pharmatutor.orgacs.org
HPLC is a powerful separation technique that allows for the separation and quantification of APIs and potential degradation products or impurities arising from interactions with excipients. pharmatutor.orgacs.orginnovareacademics.inchromatographytoday.comresearchgate.net Various HPLC methods with different detectors, including UV and fluorescence detection, have been developed and validated for the simultaneous determination of salmeterol xinafoate and fluticasone propionate in formulations and biological matrices. innovareacademics.inchromatographytoday.comresearchgate.netshimadzu.co.kr For example, HPLC with UV detection at specific wavelengths (e.g., 236 nm for fluticasone propionate and 252 nm for salmeterol xinafoate) is used for simultaneous estimation. innovareacademics.in LC/MS/MS methods have also been developed for highly sensitive quantitation, particularly in complex matrices like plasma, and can help identify interaction products. shimadzu.co.krnih.gov
FTIR spectroscopy provides information about the functional groups present in a sample and can detect changes in chemical structure or interactions between components by observing shifts or changes in absorption bands. rjptonline.orgglobalresearchonline.netpharmatutor.orgacs.org FTIR studies have been used to rule out drug-carrier interactions during formulation processes, such as spray drying. rjptonline.org They have also been used to assess the compatibility of APIs with propellants in pMDIs. globalresearchonline.net
Other spectroscopic methods like UV-Vis spectroscopy and fluorescence spectroscopy have been used to study the physicochemical properties and interactions of salmeterol xinafoate and fluticasone propionate in solution. nih.gov
Thermal Analysis Techniques (DSC, Isothermal Microcalorimetry)
Physicochemical Stability in Complex Matrices
The physicochemical stability of salmeterol xinafoate and fluticasone propionate in complex matrices, such as pharmaceutical formulations and biological fluids, is crucial for maintaining product quality and therapeutic efficacy. researchgate.netnih.govucl.ac.uk Complex matrices can introduce various factors that can influence drug stability, including the presence of multiple components, varying pH, ionic strength, and enzymatic activity.
Studies have investigated the stability of salmeterol xinafoate and fluticasone propionate in different formulations, including pMDI suspensions and DPIs. researchgate.netucl.ac.uknih.gov In pMDI suspensions, the stability is influenced by the compatibility of the particles with the propellant, canister lining, and valve components. researchgate.net Instability can manifest as physical changes like creaming, flocculation, sedimentation, and Ostwald ripening, as well as chemical degradation. researchgate.netucl.ac.uk Salmeterol, for instance, has shown a tendency for chemical degradation in certain solution formulations, potentially due to acid-catalyzed dimerization. google.com
In DPI formulations, the physical stability, particularly the aerosolization performance, can be affected by factors like particle aggregation, moisture content, and storage conditions. nih.govkcl.ac.uknih.gov Co-formulation of salmeterol xinafoate and fluticasone propionate in DPIs can influence the aerosolization behavior of the individual components due to inter-particle interactions. kcl.ac.uk
The chemical stability of these drugs in biological matrices like plasma is also important for pharmacokinetic studies. innovareacademics.inshimadzu.co.krnih.gov LC/MS/MS methods have been developed to accurately quantify salmeterol and fluticasone propionate in human plasma, addressing potential interactions between the analytes that could affect quantitation. shimadzu.co.krnih.gov
Moisture and temperature are significant environmental factors that can impact the integrity and stability of pharmaceutical formulations, particularly solid dosage forms like DPIs and suspensions in pMDIs. nih.govnih.govijcrt.org
Elevated temperature and humidity can lead to changes in the physical properties of the drug particles and excipients, such as increased amorphous content, altered surface properties, and particle aggregation. nih.govnih.gov These changes can negatively affect the dispersibility and aerosolization performance of inhaled formulations. nih.govnih.gov For example, increased humidity has been shown to decrease the fine particle dose (FPD) of fluticasone propionate in DPI formulations. nih.gov
Studies have investigated the influence of different storage conditions of temperature and relative humidity on the structural relaxation dynamics of micronized fluticasone propionate and its impact on aerodynamic particle size distribution in DPI formulations. nih.gov Lagering (conditioning) of fluticasone propionate under high humidity conditions has been observed to lead to surface reconstruction and a reduction in surface rugosity. nih.gov Both low and high humidity lagering conditions have been shown to reduce amorphous content over time, influencing the cohesive-adhesive balance between the drug and carriers like lactose monohydrate and salmeterol xinafoate. nih.gov High temperature lagering can also affect adhesive interactions. nih.gov
Maintaining controlled storage conditions of temperature and relative humidity is therefore essential to ensure the physical and chemical stability of formulations containing salmeterol xinafoate and fluticasone propionate.
Data Table: Examples of Nanoparticle Characteristics
| Nanoparticle Type | Particle Size (approx.) | Zeta Potential (approx.) | APIs Encapsulated | Reference |
| Nano-lipid carriers (NLCs) | 150.0 ± 2.4 nm | Not specified | Salmeterol, Fluticasone propionate | ajpsonline.com |
| Dual molecular imprinted nanoparticles (DMIPNPs) | Not specified | Not specified | Salmeterol xinafoate, Fluticasone propionate | |
| Polyamide-based nanocapsules | 226.7 ± 35.3 nm | -30.6 ± 4.2 mV | Fluticasone propionate, Salmeterol xinafoate | nih.govresearchgate.net |
Data Table: In Vitro Drug Release from DMIPNPs in Simulated Lung Fluid (SLF)
| API | Amount Released after 48 hours in SLF | Reference |
| Salmeterol xinafoate | 4.79 mg/g | |
| Fluticasone propionate | 5.68 mg/g |
Data Table: Fine Particle Fraction (FPF) of Combined Salmeterol Xinafoate (SX) and Fluticasone Propionate (FP) Particles (without carrier)
| SX:FP Ratio | SX FPF (% Recovered Dose) | FP FPF (% Recovered Dose) | Reference |
| 1:0 | 33 | - | kcl.ac.uk |
| 1:8 | 18 | - | kcl.ac.uk |
| 0:1 | - | 26 | kcl.ac.uk |
| 8:1 | - | 29 | kcl.ac.uk |
Data Table: Influence of Humidity on Fluticasone Propionate DPI Performance
| Storage Condition | Change in Fine Particle Dose (FPD) | Reference |
| 40°C, 75% RH for 3 months | Decreased by more than 50% | nih.gov |
| 25°C, 30% RH | Baseline | nih.gov |
Stability, Degradation Pathways, and Analytical Characterization
The stability of fluticasone propionate and salmeterol xinafoate within the formulated product is essential for maintaining therapeutic efficacy and safety over the product's shelf life. Stability studies are conducted under various stress conditions to identify potential degradation pathways and products. ijpsjournal.comresearchgate.net
Chemical Stability Profiling of Fluticasone Propionate and Salmeterol Xinafoate
Chemical stability profiling involves assessing the integrity of the active compounds under different environmental conditions, including exposure to heat, humidity, light, acid, and alkali. Studies have shown differential stability profiles for the two compounds. For instance, forced degradation studies have indicated that salmeterol is sensitive to acidic conditions, showing significant degradation, while fluticasone propionate is more sensitive to alkaline conditions. ijpsjournal.comresearchgate.net Both compounds can also undergo degradation under oxidative stress. ijpsjournal.comresearchgate.net
Data from forced degradation studies can be summarized as follows:
| Condition | Fluticasone Propionate Degradation | Salmeterol Xinafoate Degradation | Reference |
| HCl (1 M) | No degradation | 91.1% degradation | ijpsjournal.com |
| NaOH (1 M) | 99.8% degradation | No degradation | ijpsjournal.com |
| H₂O₂ (3%) | 73.0% degradation | 47.0% degradation | ijpsjournal.com |
| H₂O₂ (30%) | 94.4% degradation | 75.1% degradation | ijpsjournal.com |
| UV Exposure (24 h) | No degradation | 47.5% degradation | ijpsjournal.com |
| Heating at 75°C | No degradation | No degradation | ijpsjournal.com |
| Heating at 100°C | No degradation | No degradation | ijpsjournal.com |
These studies are crucial for understanding the inherent stability of the molecules and for developing appropriate storage conditions and formulation strategies to minimize degradation.
Identification of Degradation Products and Mechanisms
Degradation of fluticasone propionate and salmeterol xinafoate can lead to the formation of various degradation products. geneesmiddeleninformatiebank.nlpharmgkb.orgfda.govfda.gov Identifying these products and understanding their formation mechanisms is vital for quality control and safety assessment.
For salmeterol, aliphatic oxidation is a major metabolic pathway, leading to the formation of alpha-hydroxysalmeterol. pharmgkb.orgnih.gov Acid-catalyzed dimerization has also been suggested as a potential degradation mechanism for salmeterol in certain formulations. google.com
Fluticasone propionate is primarily metabolized to a 17β-carboxylic acid derivative (M1). pharmgkb.orgmims.com Hydrolysis of the ester group in fluticasone propionate can occur in alkaline solutions, leading to degradation products. nih.gov
Role of Cytochrome P450 Enzymes in Metabolism (e.g., CYP3A4)
Cytochrome P450 (CYP) enzymes play a significant role in the metabolism of both fluticasone propionate and salmeterol. geneesmiddeleninformatiebank.nlpharmgkb.orgfda.govfda.govnih.gov The CYP3A4 isoform is particularly important in the metabolic clearance of both compounds. gsk.compharmgkb.orgnih.goveuropa.eumedscape.com
Salmeterol is extensively metabolized by CYP3A4 through aliphatic oxidation, resulting in the formation of alpha-hydroxysalmeterol. pharmgkb.orgnih.gov Fluticasone propionate undergoes extensive first-pass metabolism, primarily mediated by CYP3A4 in the gut and liver, leading to the formation of the inactive 17β-carboxylic acid metabolite. gsk.compharmgkb.orgmims.comeuropa.eu
Inhibition or induction of CYP3A4 can affect the systemic exposure of these drugs. Potent CYP3A4 inhibitors, such as ketoconazole (B1673606) and ritonavir, can significantly increase plasma concentrations of both salmeterol and fluticasone propionate, potentially increasing the risk of systemic effects. gsk.comeuropa.eumedscape.com
Development of Advanced Analytical Methods for Quality Control
Robust and sensitive analytical methods are essential for the quality control of fluticasone propionate and salmeterol xinafoate in both raw materials and finished pharmaceutical products. ijpsjournal.commedscape.cominnovareacademics.in These methods are used to determine the purity, strength, and stability of the compounds and to detect and quantify impurities and degradation products. ijpsjournal.comasianpubs.orgakjournals.com
Method validation is a critical aspect of analytical development, ensuring that the methods are accurate, precise, specific, linear, and robust, in accordance with regulatory guidelines such as ICH Q2 (R1). ijpsjournal.comasianpubs.orgzenodo.org
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a widely used and versatile analytical technique for the simultaneous determination and quantification of fluticasone propionate and salmeterol xinafoate in pharmaceutical formulations. ijpsjournal.cominnovareacademics.inasianpubs.orgakjournals.comakjournals.comchromatographytoday.com HPLC methods offer good separation of the active compounds from impurities and degradation products. researchgate.netasianpubs.orgnih.gov
Various HPLC methods have been developed, employing different stationary phases (e.g., C8, C18 columns) and mobile phase compositions (mixtures of buffers, acetonitrile, methanol (B129727), and tetrahydrofuran) under isocratic or gradient elution conditions. ijpsjournal.comasianpubs.orgakjournals.comakjournals.comchromatographytoday.com Detection is commonly performed using ultraviolet (UV) detectors at specific wavelengths where the compounds absorb light, such as 239 nm and 250 nm. akjournals.comakjournals.com Some methods also utilize fluorescence detection for salmeterol due to its inherent fluorescence properties, offering increased sensitivity. chromatographytoday.com
HPLC methods are validated to demonstrate their suitability for intended purposes, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). ijpsjournal.cominnovareacademics.inasianpubs.orgakjournals.comzenodo.orgakjournals.com
Examples of reported HPLC method parameters and validation results include:
| Parameter | Fluticasone Propionate Range/Value | Salmeterol Xinafoate Range/Value | Reference |
| Linearity (R²) | > 0.999 | > 0.999 | akjournals.comakjournals.com |
| Accuracy (% Recovery) | 98.2% to 102.7% | 98.2% to 102.7% | akjournals.comakjournals.com |
| Precision (% RSD) | ≤ 2.2% | ≤ 2.2% | akjournals.comakjournals.com |
| Quantification Limit | 0.04 µg/mL (40 µL injection) | 0.025 µg/mL (40 µL injection) | akjournals.comakjournals.com |
| LOD | 0.13 µg/mL | 0.06 µg/mL | innovareacademics.in |
| LOQ | 0.6 µg/mL | 0.3 µg/mL | innovareacademics.in |
| Linearity Range (Plasma) | 6.67-66.67 µg/mL | 3.33-33.3 µg/mL | innovareacademics.in |
Stability-indicating HPLC methods are specifically developed and validated to separate and quantify the active compounds in the presence of their degradation products, ensuring accurate assessment of product stability over time. researchgate.netasianpubs.org
Spectroscopic Techniques (IR, NIR, Raman) for Material Characterization
Vibrational spectroscopic techniques, including IR, NIR, and Raman spectroscopy, are powerful, non-destructive tools for the solid-state structural analysis and characterization of pharmaceuticals. brad.ac.ukamericanpharmaceuticalreview.com Their application to the components of Seretide allows for detailed analysis of their molecular vibrations, providing insights into their chemical identity, crystalline form, and interactions within formulations. brad.ac.uknih.gov
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is commonly used to identify and characterize the functional groups present in fluticasone propionate and salmeterol xinafoate. globalresearchonline.netnih.gov By analyzing the absorption bands corresponding to specific molecular vibrations, researchers can confirm the identity of the individual APIs and assess their compatibility with excipients. globalresearchonline.net
Studies utilizing FTIR spectroscopy on fluticasone propionate have identified characteristic sharp bands corresponding to carbonyl (C=O) groups. Specifically, bands around 1744 cm⁻¹ are associated with the ester carbonyl, 1701 cm⁻¹ with the thioester carbonyl, and 1661 cm⁻¹ with the ketone carbonyl. nih.gov For salmeterol, characteristic bands include C-O stretching at 1579 cm⁻¹, O-H stretching at 3319 cm⁻¹, and N-H stretching at 3024 cm⁻¹. nih.gov
FTIR spectroscopy has also been employed to investigate potential physicochemical interactions between the APIs and propellants in pressurized metered dose inhalers (pMDIs). Studies have shown that while slight decreases in peak intensity might occur due to intermolecular hydrogen bonding, FTIR can confirm the absence of significant chemical interactions between salmeterol xinafoate, fluticasone propionate, and propellants like HFA 134a, indicating compatibility. globalresearchonline.net
Advanced IR techniques, such as Optical Photothermal Infrared (O-PTIR) and Atomic Force Microscopy Infrared (AFM-IR) spectroscopy, have enabled the characterization of fluticasone propionate and salmeterol xinafoate at the nanometer scale within dry powder inhaler formulations. acs.org These techniques provide spatially resolved IR spectra, allowing for the mapping of drug distribution within individual aerosol particles. acs.org For instance, O-PTIR and AFM-IR spectra have confirmed the presence of peaks related to fluticasone propionate at 1743, 1661, and 1700 cm⁻¹, and salmeterol xinafoate at 1580 cm⁻¹ in Seretide and other formulations containing these drugs. acs.org
| Compound | Characteristic IR Bands (cm⁻¹) | Functional Group | Source |
| Fluticasone Propionate | 1744 | Ester C=O | nih.gov |
| 1701 | Thioester C=O | nih.gov | |
| 1661 | Ketone C=O | nih.gov | |
| 1743, 1661, 1700 | Various C=O | acs.org | |
| Salmeterol | 1579 | C-O | nih.gov |
| 3319 | O-H | nih.gov | |
| 3024 | N-H | nih.gov | |
| Salmeterol Xinafoate | 1580 | N/A | acs.org |
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopic technique that provides information about molecular vibrations, complementing IR spectroscopy. nih.gov It is particularly useful for characterizing solid-state forms, including polymorphs, and investigating drug-excipient interactions. brad.ac.uknih.gov Raman spectroscopy is typically non-destructive and can be used to analyze samples with minimal preparation. spectroscopyonline.com
Raman spectroscopy has been successfully applied to the characterization of salmeterol xinafoate and fluticasone propionate. brad.ac.ukspectroscopyonline.com It can differentiate between different polymorphic forms of a drug substance, which is critical for ensuring the consistency and performance of pharmaceutical products. brad.ac.ukspectroscopyonline.comhubspot.net For example, Raman spectroscopy has been used to study the polymorphic forms of salmeterol xinafoate. brad.ac.ukaun.edu.eg
Morphologically-Directed Raman Spectroscopy (MDRS), which combines microscopy with Raman spectroscopy, is a sophisticated technique used to analyze particle size, shape, and chemical composition of pharmaceutical powders, including DPI formulations containing fluticasone propionate and salmeterol xinafoate. nih.govnanopharm.co.uk MDRS allows for the assessment of particle aggregation and the distribution of APIs within a formulation, providing insights into how different formulations may behave during aerosolization. nanopharm.co.uk Studies using MDRS have supported findings from dissolution studies, showing that the dissolution rate of fluticasone propionate is influenced by its association with highly soluble components in the formulation. nih.govresearchgate.net
Raman spectroscopy has also been utilized to investigate the co-deposition of salmeterol and fluticasone propionate from combination inhalers. researchgate.net By identifying individual drug particles, Raman spectroscopy, combined with statistical methods, can determine the extent of co-association between the two drugs when delivered from a single device compared to separate inhalers. researchgate.net Research has shown that co-deposition of fluticasone propionate and salmeterol particles from a combination MDI was significantly greater than from separate inhalers. researchgate.net
Raman spectroscopy can also be used to study the hygroscopic properties of pharmaceutical aerosols, including salmeterol xinafoate and fluticasone propionate. researchgate.net Studies using Raman spectroscopy on optically trapped particles have shown that fluticasone propionate exhibits no observable hygroscopicity, while salmeterol xinafoate shows some hygroscopic interactions. researchgate.net
| Compound | Spectroscopic Technique | Application | Key Findings | Source |
| Fluticasone Propionate | IR (O-PTIR, AFM-IR) | Nanoscale characterization & Drug mapping | Peaks at 1743, 1661, 1700 cm⁻¹ observed; enabled mapping of drug distribution in particles. | acs.org, researchgate.net |
| Salmeterol Xinafoate | IR (O-PTIR, AFM-IR) | Nanoscale characterization & Drug mapping | Peak at 1580 cm⁻¹ observed; enabled mapping of drug distribution in particles. | acs.org, researchgate.net |
| Fluticasone Propionate | FTIR | Functional group identification, Compatibility | Characteristic C=O bands identified; confirmed compatibility with propellant HFA 134a. | nih.gov, globalresearchonline.net |
| Salmeterol | FTIR | Functional group identification | Characteristic C-O, O-H, N-H bands identified. | nih.gov |
| Salmeterol Xinafoate | Raman | Polymorph characterization | Used to study polymorphic forms. | brad.ac.uk, aun.edu.eg |
| Fluticasone Propionate | Raman (MDRS) | Microstructural analysis, Drug distribution | Assessed particle aggregation and API distribution; supported dissolution rate findings. | nih.gov, nanopharm.co.uk, researchgate.net |
| Salmeterol Xinafoate | Raman (MDRS) | Microstructural analysis, Drug distribution | Assessed particle aggregation and API distribution. | nih.gov, nanopharm.co.uk |
| Fluticasone Propionate | Raman | Co-deposition studies | Showed significantly greater co-deposition with salmeterol from a combination MDI. | researchgate.net |
| Salmeterol | Raman | Co-deposition studies | Showed significantly greater co-deposition with fluticasone propionate from a combination MDI. | researchgate.net |
| Fluticasone Propionate | Raman | Hygroscopicity assessment | Revealed no observable hygroscopicity. | researchgate.net |
| Salmeterol Xinafoate | Raman | Hygroscopicity assessment | Showed some hygroscopic interactions. | researchgate.net |
These spectroscopic techniques provide essential information for understanding the material properties of fluticasone propionate and salmeterol xinafoate, contributing to the development, quality control, and performance assessment of Seretide and similar combination products.
Theoretical and Mechanistic Considerations in Receptor Biology and Pharmacodynamics
Glucocorticoid Receptor Dynamics and Ligand Interactions
The glucocorticoid receptor (GR) is a ligand-activated transcription factor that plays a critical role in regulating gene expression involved in metabolism, development, stress, and inflammatory responses. portlandpress.com As a member of the nuclear receptor superfamily, GR is composed of three main functional domains: an N-terminal transactivation domain (NTD), a central DNA-binding domain (DBD), and a C-terminal ligand-binding domain (LBD). portlandpress.comfrontiersin.orgpnas.orgoup.com The LBD is where ligands bind and is also involved in dimerization and interaction with cofactors through the activation function-2 (AF2) domain. frontiersin.org
Conformational Changes and Receptor Activation
Upon binding of agonists, the GR undergoes significant conformational changes. frontiersin.orgpnas.orgnih.govtum.de These changes are induced by the ligand binding to the LBD, leading to the release of chaperone proteins like Hsp90, which in the absence of ligand, maintain GR in a conformation competent for high-affinity hormone binding and cytoplasmic retention. pnas.orgnih.govtum.deatsjournals.org The ligand-induced conformational change unmasks the nuclear localization signal, allowing the activated GR to translocate into the nucleus. pnas.orgtum.deatsjournals.org
In the nucleus, the activated hormone-bound GR typically forms homodimers and binds to glucocorticoid response elements (GREs) in the regulatory regions of target genes. frontiersin.orgpnas.orgatsjournals.org This binding to DNA can induce further allosterically induced conformational changes within the receptor. atsjournals.orgnih.gov These changes are crucial for the recruitment of coactivator complexes, such as those involving CREB-binding protein/p300 and p/CAF, which possess histone acetylase activity and are critical for chromatin remodeling and subsequent transcriptional activation. atsjournals.orgnih.gov The specific conformational changes induced by different ligands can influence the recruitment of coregulators, contributing to distinct transcriptional outcomes. nih.govoup.com Molecular dynamics simulations have been used to investigate ligand-induced conformational differences and their correlation with ligand efficacy. frontiersin.org
Insights from Structural Biology (e.g., MicroED)
Structural biology techniques have provided valuable insights into the structure and function of the GR, particularly its LBD and interactions with chaperones and ligands. X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in resolving the structures of GR domains and complexes. mdpi.combiorxiv.orgconicet.gov.arrcsb.orgnih.govresearchgate.net
Recent cryo-EM studies have shed light on the coordinated action of chaperone proteins like Hsp90 and Hsp70 in the GR loading and maturation cycle. mdpi.combiorxiv.orgnih.gov A cryo-EM structure of the GR-maturation complex (GR-Hsp90-p23) revealed that the GR LBD is restored to a folded, ligand-bound conformation while threaded through the Hsp90 lumen. biorxiv.orgrcsb.orgnih.gov These structures provide a molecular mechanism for chaperone-mediated GR remodeling and establish principles of client recognition, inhibition, transfer, and activation. biorxiv.orgnih.gov While MicroED was mentioned in the prompt's outline, the provided search results primarily highlight insights gained from X-ray crystallography and cryo-EM regarding GR structure and chaperone interactions.
Beta-Adrenergic Receptor Regulation and Desensitization
Beta-adrenergic receptors (BARs) are prototypical G protein-coupled receptors (GPCRs) that play significant roles in regulating various physiological functions, including cardiovascular and airway smooth muscle tone. plos.orgtandfonline.comatsjournals.org Activation of BARs by agonists leads to coupling with G proteins, typically Gs, which activates adenylyl cyclase and increases intracellular cAMP levels, leading to downstream effects. plos.orgtandfonline.comatsjournals.orgnih.gov
Mechanisms of Receptor Desensitization and Downregulation
Prolonged or repeated exposure to agonists can lead to a diminished response, a phenomenon known as desensitization, and a reduction in receptor number on the cell surface, termed downregulation. plos.orgtandfonline.comatsjournals.orgmdpi.comnih.govnih.govresearchgate.net These processes are crucial for regulating the sensitivity of cells to adrenergic stimulation and preventing overstimulation. tandfonline.commdpi.comnih.gov
Receptor Phosphorylation and G-Protein Uncoupling
A primary mechanism of rapid desensitization involves the phosphorylation of activated BARs by protein kinase A (PKA) and G protein-coupled receptor kinases (GRKs). plos.orgtandfonline.comatsjournals.orgmdpi.comnih.govfrontiersin.orgpnas.orgpnas.org PKA can phosphorylate BARs in response to elevated intracellular cAMP levels, contributing to heterologous desensitization. atsjournals.orgmdpi.com GRKs, particularly GRK2, are recruited to agonist-occupied receptors and phosphorylate serine and threonine residues in the receptor's intracellular domains, particularly the C-terminal tail. atsjournals.orgmdpi.comnih.govpnas.orgasm.orgmdpi.comportlandpress.comnih.govbiorxiv.org
Phosphorylation by GRKs creates binding sites for arrestin proteins (β-arrestins). plos.orgmdpi.comnih.govasm.orgportlandpress.comnih.gov The binding of β-arrestin to the phosphorylated receptor sterically hinders or "uncouples" the receptor from interacting with G proteins, thereby terminating G protein-mediated signaling. plos.orgtandfonline.commdpi.comnih.govpnas.orgbiorxiv.org This uncoupling is a key event in the rapid desensitization of BARs. nih.govpnas.org
Receptor Internalization and Recycling
Following phosphorylation and β-arrestin binding, activated and desensitized BARs are often internalized from the plasma membrane into intracellular vesicles, primarily through clathrin-mediated endocytosis. plos.orgtandfonline.comnih.govmdpi.compnas.orgfrontiersin.orgportlandpress.com β-arrestin can act as an adaptor protein, linking the phosphorylated receptor to the clathrin machinery. pnas.org
Internalization serves multiple purposes. Initially, it was thought to be solely a mechanism for desensitization by removing receptors from the cell surface. pnas.org However, internalized receptors can undergo dephosphorylation in the endosomal compartment, often mediated by protein phosphatase 2A (PP2A). plos.orgtandfonline.compnas.org Dephosphorylation allows the receptor to regain its ability to couple with G proteins. pnas.org These resensitized receptors can then be recycled back to the plasma membrane, restoring the cell's responsiveness to agonists. plos.orgtandfonline.comnih.govpnas.orgpnas.orgfrontiersin.orgportlandpress.comnih.govfrontiersin.org
Alternatively, particularly after prolonged or intense stimulation, internalized receptors can be sorted to lysosomes for degradation, leading to a reduction in the total number of receptors in the cell, a process known as downregulation. nih.govmdpi.comnih.govresearchgate.netpnas.orgportlandpress.comfrontiersin.org The balance between recycling and degradation determines the extent of downregulation and is influenced by factors such as the duration and intensity of agonist exposure. pnas.orgportlandpress.comfrontiersin.org
Data related to the mechanisms discussed can be complex and often presented in figures or detailed descriptions within research articles. For instance, studies using molecular dynamics simulations can provide data on conformational changes and interactions within the GR frontiersin.orgconicet.gov.armdpi.com, while experiments involving mutated receptors, kinase inhibitors, or measurements of receptor phosphorylation and internalization provide data on BAR desensitization and trafficking pathways plos.orgatsjournals.orgmdpi.compnas.orgpnas.org.
Here is a simplified representation of some key mechanistic steps based on the search results:
| Receptor Mechanism | Key Players | Outcome |
| GR Activation | Ligand binding, Hsp90 release, Nuclear translocation, DNA binding | Gene transcription modulation |
| GR Conformational Change | Ligand, LBD, AF2 domain, Coregulators | Receptor activation, Coactivator recruitment |
| BAR Desensitization (Rapid) | Agonist, GRKs, PKA, Phosphorylation, β-arrestin | G-protein uncoupling |
| BAR Internalization | Phosphorylated receptor, β-arrestin, Clathrin | Removal from plasma membrane |
| BAR Recycling | Internalized receptor, PP2A, Dephosphorylation | Return to plasma membrane, Resensitization |
| BAR Downregulation | Internalized receptor, Lysosomal sorting | Receptor degradation, Reduced receptor number |
Genetic Polymorphisms and their Impact on Receptor Function in vitro
Genetic variations, specifically polymorphisms in the gene encoding the beta-2 adrenergic receptor (ADRB2), have been shown to influence receptor function in vitro nih.govajol.info. These polymorphisms can lead to heterogeneity in the response to beta-2 adrenergic receptor agonists like salmeterol (B1361061) mdpi.com.
One notable polymorphism occurs at codon 16 of the ADRB2 gene, resulting in either an arginine (Arg) or glycine (B1666218) (Gly) residue at this position nih.govajol.info. In vitro studies have indicated that the presence of the Gly16 allele may predispose individuals to beta-agonist-induced receptor downregulation ajol.inforesearchgate.net. This suggests that the genetic makeup at this locus can impact how the receptor responds to stimulation by agonists, potentially affecting the magnitude and duration of the bronchodilatory effect observed in preclinical models and potentially in patients nih.govajol.info.
While clinical studies have explored the association between ADRB2 polymorphisms and responses to beta-agonists in vivo, in vitro studies provide a controlled environment to directly investigate the impact of these genetic variations on receptor function at a cellular level nih.govajol.inforesearchgate.net. These investigations often involve cell lines expressing different ADRB2 genotypes to assess parameters such as agonist binding affinity, receptor density, and downstream signaling pathways upon exposure to salmeterol or other beta-agonists nih.govajol.info.
Theoretical Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Systems
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of compounds like salmeterol and fluticasone (B1203827) propionate (B1217596) in preclinical systems is crucial for predicting their behavior in biological systems and informing drug development. Theoretical modeling approaches play a significant role in this understanding.
Lipid Bilayer Diffusion and Exosite Binding Models for Long-Acting Agonists
The prolonged duration of action characteristic of long-acting beta-2 adrenergic receptor agonists (LABAs) such as salmeterol has been the subject of considerable theoretical debate and investigation chemicalbook.comersnet.orgnih.gov. Two primary models have been proposed to explain this phenomenon: the lipid bilayer diffusion microkinetic model and the exosite binding model ersnet.orgnih.govnih.gov.
The lipid bilayer diffusion microkinetic model posits that the lipophilicity of LABAs, including salmeterol, allows them to partition into and accumulate within the lipid bilayer of the cell membrane surrounding the beta-2 adrenergic receptor ersnet.orgnih.govwikipedia.org. This membrane serves as a reservoir from which the drug can slowly diffuse out to interact with the receptor's active site, leading to a sustained bronchodilatory effect ersnet.orgnih.govwikipedia.org. Salmeterol is significantly more lipid-soluble than short-acting beta-agonists like salbutamol, supporting this model wikipedia.org. Studies using isolated systems, such as lung membranes, have provided insights into how salmeterol interacts with the membrane, although the extent to which this mechanism alone accounts for the full duration of action is still debated chemicalbook.comnih.gov.
The exosite binding model suggests that salmeterol possesses a long lipophilic side chain that binds to an accessory region on the beta-2 adrenergic receptor, distinct from the orthosteric agonist binding site wikipedia.orgdrugbank.comresearchgate.net. This "exosite" is hypothesized to anchor the molecule near the receptor, allowing the active portion of salmeterol to repeatedly associate with and dissociate from the orthosteric binding site, thereby prolonging its effect wikipedia.orgdrugbank.comresearchgate.net. Evidence from site-directed mutagenesis and structural studies has helped localize potential exosite regions within the receptor, supporting the plausibility of this model chemicalbook.comresearchgate.net. Some studies suggest that the exosite is located within transmembrane domains and extracellular loops of the beta-2 receptor researchgate.net. The extended structure of salmeterol, approximately 25 Å long, compared to shorter agonists, is thought to facilitate this exosite interaction researchgate.net.
Current understanding suggests that a combination of both lipid bilayer diffusion and exosite binding likely contributes to salmeterol's long duration of action nih.govdrugbank.com. The relative importance of each mechanism may depend on the experimental system used (e.g., intact tissue vs. isolated membranes) chemicalbook.comnih.gov.
Inter-Species Pharmacokinetic Differences in Animal Models
Preclinical pharmacokinetic studies in animal models are essential for evaluating drug absorption, distribution, metabolism, and excretion. However, significant inter-species differences can exist, which must be considered when translating findings to humans. While specific detailed data tables on inter-species PK differences for salmeterol and fluticasone propionate in various animal models were not extensively detailed in the search results within the strict scope, the principle of such differences is well-established in pharmacokinetic modeling for inhaled drugs researchgate.net.
Pharmacokinetic studies in animal models, such as rats, are used to assess parameters like systemic exposure following administration nih.gov. These studies help to understand how the drug is processed differently across species, which can be influenced by variations in metabolic pathways (e.g., CYP3A4 metabolism for both salmeterol and fluticasone propionate) and clearance mechanisms mims.commims.comgskpro.com. For inhaled drugs, factors such as deposition patterns, pulmonary dissolution rates, and mucociliary clearance can also exhibit species-specific variations researchgate.net. Therefore, theoretical pharmacokinetic modeling in preclinical systems often involves allometric scaling and other approaches to account for these inter-species differences and improve the predictability of human pharmacokinetics from animal data researchgate.net.
Computational Approaches to Drug-Target Interaction Prediction
Computational approaches play an increasingly important role in predicting drug-target interactions and understanding the molecular basis of drug action semanticscholar.org. For compounds like salmeterol and fluticasone propionate, these methods can be used to model their binding to their respective targets, the beta-2 adrenergic receptor and the glucocorticoid receptor.
Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can provide insights into the binding affinity, orientation, and dynamics of the drug-receptor complex acs.orgbiorxiv.org. These computational methods can help to:
Predict the binding modes of salmeterol at both the orthosteric site and potential exosite on the beta-2 adrenergic receptor researchgate.net.
Model the interaction of fluticasone propionate with the ligand-binding domain of the glucocorticoid receptor.
Investigate the influence of receptor polymorphisms on drug binding and receptor conformation researchgate.net.
Simulate the diffusion and partitioning of these lipophilic molecules within the lipid bilayer acs.orgbiorxiv.org.
Computational studies, including coarse-grained molecular dynamics simulations, have been employed to investigate the dynamics of drug molecules like salmeterol in membranes, revealing insights into membrane partitioning and translocation acs.orgbiorxiv.org. These approaches complement experimental data by providing a molecular-level perspective on drug-target interactions and pharmacokinetic behavior in preclinical systems acs.orgbiorxiv.org.
Emerging Research Methodologies and Future Directions in Compound Study
Development of Novel in vitro and ex vivo Models for Mechanistic Studies
Novel in vitro and ex vivo models are being developed to gain a more detailed understanding of how salmeterol (B1361061) and fluticasone (B1203827) propionate (B1217596) exert their effects at the cellular and tissue levels. These models aim to better replicate the complex physiological environment of the lung compared to traditional cell culture systems.
Studies have utilized ex vivo permeation studies to assess the absorption of salmeterol and fluticasone from novel delivery systems, showing increased permeation compared to traditional powder formulations ajpsonline.com. The isolated perfused rat lung model is another ex vivo technique being used to study the lung absorption of inhaled drugs, including salmeterol and fluticasone propionate. This model allows for the investigation of pulmonary drug absorption without the confounding effects of dissolution for drugs administered as solutions .
Furthermore, in vitro studies using human lung myofibroblasts have investigated the effects of salmeterol and fluticasone propionate on cellular processes relevant to airway remodeling and inflammation, such as alpha-smooth muscle actin (α-SMA) expression and NF-κB activation oup.com. These models provide insights into the potential anti-contractile and anti-inflammatory effects of these compounds at a cellular level oup.com.
Research also explores the use of in vitro approaches as alternatives or complements to clinical studies for orally inhaled drug products. These include the characterization of aerosolized particles, dissolution testing under conditions relevant to the lung, and morphology imaging fda.gov.
Advanced Imaging Techniques for Molecular and Cellular Localization
Advanced imaging techniques are being employed to visualize the distribution and localization of salmeterol and fluticasone propionate within lung tissues and at the cellular level. This provides crucial information about where the drugs deposit and interact within the complex lung architecture.
Mass spectrometry imaging (MSI) is one such technique that has been used to reveal the regional localization and differential lung retention of inhaled compounds, including salmeterol nih.gov. This method allows for the visualization of drug distribution across different lung regions nih.gov.
Studies have also utilized techniques like confocal microscopy to assess the cellular localization of key signaling molecules, such as the p65 subunit of NF-κB, in response to salmeterol and fluticasone propionate treatment in lung cells oup.com. This helps in understanding the intracellular pathways affected by these compounds oup.com.
Raman spectroscopy has been utilized to analyze the co-deposition of salmeterol and fluticasone propionate following aerodynamic impaction tests of combination inhalers. This technique can provide chemical imaging information about the distribution of the active compounds within aerosol particles researchgate.net.
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry and molecular dynamics (MD) simulations are increasingly being used to study the behavior of salmeterol and fluticasone propionate at the molecular level. These in silico approaches can provide insights into drug-receptor interactions, formulation stability, and particle behavior.
Molecular dynamics simulations have been employed to study the mechanism of molecular recognition and the role of crosslinkers in the synthesis of molecularly imprinted polymers (MIPs) for the selective extraction of salmeterol xinafoate researchgate.net. These simulations can help predict the interactions between the drug molecule and the polymer matrix researchgate.net.
Computational methods, such as atom-atom systematic search, are also being used in the pre-screening of inhalation powders. This involves predicting the crystal habit and cohesive/adhesive energies of active pharmaceutical ingredients like fluticasone propionate and excipients such as alpha-lactose (B80435) monohydrate. These computational approaches can help predict the performance of dry powder inhaler formulations based on inter-particle interactions acs.org.
Furthermore, mechanistic physiologically-based pharmacokinetic (PBPK) models are being developed and used in conjunction with in vitro data to predict the in vivo pharmacokinetic behavior of inhaled drugs like fluticasone propionate and salmeterol xinafoate nih.govfda.gov. These models can simulate deposition, dissolution, absorption, and systemic disposition nih.gov.
Exploration of New Excipient Technologies for Enhanced Delivery
Research is actively exploring novel excipient technologies to improve the delivery and performance of inhaled formulations containing salmeterol and fluticasone propionate. The goal is to enhance drug stability, improve aerosol performance, and control drug release.
New excipients are being investigated for use in dry powder inhaler (DPI) formulations produced by methods like spray drying. For example, studies have explored the use of leucine (B10760876) and hydroxypropyl methylcellulose (B11928114) (HPMC) in co-spray-dried formulations of salmeterol xinafoate and fluticasone propionate, with HPMC influencing the drug release profile mdpi.com. Mannitol is another excipient that has been engineered with fluticasone propionate and salmeterol xinafoate as inhalable nanoparticles/microparticles by advanced spray drying, showing potential to enhance aerosol dispersion pharmaexcipients.com.
Biopolymeric excipients, such as chitosan (B1678972) and gelatin, are also being studied for their potential in DPI formulations. These polymers can influence drug release and improve the fine particle fraction of the inhaled powder mdpi.com.
Novel approaches like the synthesis of nanoaggregates using biocompatible and biodegradable polyamides based on L-lysine are being investigated for encapsulating fluticasone propionate and salmeterol xinafoate. These nanocapsules have shown promising aerodynamic performance and extended drug release profiles in in vitro studies nih.gov.
Biomarker Identification for Preclinical Pharmacological Response Assessment
The identification of biomarkers that can predict or indicate the pharmacological response to salmeterol and fluticasone propionate in preclinical settings is an important area of research. These biomarkers can help in assessing the efficacy of new formulations or combinations and understanding the underlying biological effects.
Studies have investigated the effects of salmeterol and fluticasone propionate on various inflammatory biomarkers in ex vivo models, such as cytokine release from alveolar macrophages nih.gov. Changes in the levels of cytokines like TNF-α, IL-6, and IL-8 have been examined in response to drug exposure nih.gov.
In clinical studies, which inform preclinical research directions, biomarkers such as blood eosinophil counts have been explored for their potential to predict the response to inhaled corticosteroids, including fluticasone propionate, in patients with COPD nih.govatsjournals.org. While not strictly preclinical, findings from clinical biomarker studies often guide preclinical model development and assessment.
Research has also looked at the impact of fluticasone propionate and salmeterol on systemic biomarkers of inflammation, such as C-reactive protein (CRP), interleukin-6 (IL-6), and surfactant protein D (SP-D), in studies that can inform preclinical research on systemic exposure and effects atsjournals.org. Although some studies showed no significant reduction in CRP or IL-6, a significant reduction in SP-D levels was observed with fluticasone and the combination, suggesting effects on lung-specific biomarkers atsjournals.org.
The relevance of genetic polymorphisms, such as those in the beta2-receptor, as potential biomarkers of response to salmeterol, with or without fluticasone propionate, has also been investigated, highlighting the potential of pharmacogenetics in understanding variable responses frontiersin.org.
Q & A
Advanced Research Question
- Use machine learning algorithms (e.g., cluster analysis, decision trees) to stratify patients based on clinical features (e.g., smoking history, baseline FEV₁).
- Incorporate genome-wide association studies (GWAS) to explore genetic polymorphisms affecting drug metabolism.
- Apply multivariate regression models with interaction terms to assess effect modifiers (e.g., age, comorbidities).
Validate findings through external cohorts and pre-specified subgroup analyses in RCTs .
How should researchers design studies to evaluate Seretide’s impact on rare adverse events, such as pneumonia risk in elderly patients?
Advanced Research Question
- Utilize large-scale pharmacovigilance databases (e.g., FAERS, WHO VigiBase) for signal detection.
- Conduct case-control studies with matched controls to calculate odds ratios.
- Apply Bayesian hierarchical models to account for underreporting in spontaneous adverse event data.
Ensure ethical oversight for vulnerable populations, including informed consent and data anonymization .
What are key considerations for replicating preclinical findings on Seretide’s anti-inflammatory mechanisms in translational studies?
Basic Research Question
- Standardize animal models (e.g., murine asthma models) for airway hyperresponsiveness and inflammation.
- Use dose-response curves to establish therapeutic thresholds.
- Validate results across multiple laboratories to control for batch effects.
- Publish detailed protocols in supplementary materials, including anesthesia methods and euthanasia criteria .
How can systematic reviews optimize search strategies to synthesize evidence on Seretide’s comparative effectiveness against newer biologics?
Advanced Research Question
- Apply the SPIDER framework for qualitative synthesis:
- Sample : Severe asthma patients.
- Phenomenon of Interest : Efficacy of Seretide vs. anti-IL-5/IL-4 biologics.
- Design : Include RCTs and longitudinal observational studies.
- Evaluation : Exacerbation reduction, steroid-sparing effects.
- Research Type : Mixed-methods synthesis.
- Use PRISMA guidelines for transparency and assess bias via ROBINS-I tool .
What methodologies are critical for assessing Seretide’s adherence patterns and their impact on clinical outcomes in pediatric asthma?
Basic Research Question
- Deploy electronic monitoring devices (e.g., inhaler sensors) to track real-time adherence.
- Conduct mixed-methods studies combining quantitative adherence metrics with qualitative interviews.
- Analyze time-to-event data (e.g., Cox proportional hazards models) to correlate adherence with exacerbation risk.
Include caregiver education as a confounder in regression models .
How can researchers leverage omics technologies to explore Seretide’s molecular mechanisms in heterogeneous asthma phenotypes?
Advanced Research Question
- Integrate transcriptomic profiling (e.g., RNA-seq of bronchial biopsies) to identify gene expression changes post-treatment.
- Perform metabolomic analysis (e.g., LC-MS) to map steroid-induced metabolic shifts.
- Use pathway enrichment tools (e.g., Gene Ontology) to link molecular signatures to clinical outcomes.
Share raw data via repositories like GEO or MetaboLights for reproducibility .
What strategies mitigate bias in retrospective cohort studies examining Seretide’s association with cardiovascular outcomes?
Advanced Research Question
- Apply inverse probability weighting to balance baseline characteristics.
- Use instrumental variable analysis to address unmeasured confounding.
- Validate exposure definitions via pharmacy dispensing records.
Report limitations related to residual confounding and misclassification bias in discussion sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
